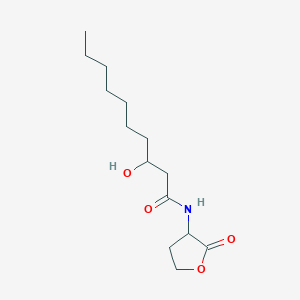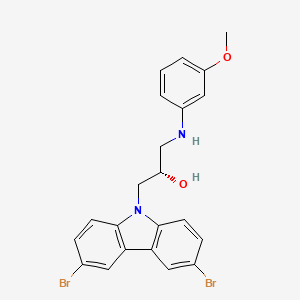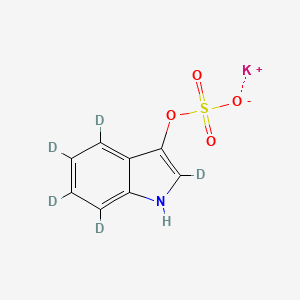![molecular formula C18H18F3NO2 B8150319 (R)-ethyl 2-amino-3-(3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150319.png)
(R)-ethyl 2-amino-3-(3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-ethyl 2-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. The presence of a trifluoromethyl group and a biphenyl moiety contributes to its distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 2-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 2-bromoacetate, 3-(trifluoromethyl)biphenyl, and a suitable chiral amine.
Formation of Intermediate: The first step involves the nucleophilic substitution of ethyl 2-bromoacetate with the chiral amine to form an intermediate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-(trifluoromethyl)biphenyl under appropriate conditions, such as the presence of a palladium catalyst and a base.
Purification: The final product is purified using techniques like column chromatography to obtain ®-ethyl 2-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate in high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-ethyl 2-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
®-ethyl 2-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-ethyl 2-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(S)-ethyl 2-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate: The enantiomer of the compound with similar but distinct biological activity.
Ethyl 2-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate: The racemic mixture of the compound.
Methyl 2-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate: A similar compound with a methyl ester group instead of an ethyl ester.
Uniqueness
®-ethyl 2-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is unique due to its chiral nature, which imparts specific stereochemical properties and biological activities. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-[3-[3-(trifluoromethyl)phenyl]phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-2-24-17(23)16(22)10-12-5-3-6-13(9-12)14-7-4-8-15(11-14)18(19,20)21/h3-9,11,16H,2,10,22H2,1H3/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUDRUKILPBZLX-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC(=CC=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC(=CC=C1)C2=CC(=CC=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride](/img/structure/B8150267.png)



![(R)-ethyl 3-([1,1'-biphenyl]-3-yl)-2-aminopropanoate](/img/structure/B8150304.png)
![(R)-ethyl 2-amino-3-(3'-methyl-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150309.png)
![(R)-ethyl 2-amino-3-(3'-fluoro-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150313.png)
![(R)-ethyl 2-amino-3-(3'-(benzyloxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150332.png)
![(R)-ethyl 2-amino-3-(3'-chloro-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150337.png)
![(R)-ethyl 2-amino-3-(4'-methyl-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150339.png)
![(R)-ethyl 2-amino-3-(4'-chloro-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150344.png)
![(R)-ethyl 2-amino-3-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150359.png)
